Cas no 332046-32-9 ((2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile)
(2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
- (Z)-3-(4-chlorophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
- 2-Thiazoleacetonitrile, α-[(4-chlorophenyl)methylene]-4-(2-thienyl)-
- (Z)-3-(4-chlorophenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile
- F0291-0182
- AKOS000526572
- (2Z)-3-(4-CHLOROPHENYL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]PROP-2-ENENITRILE
- 332046-32-9
-
- Inchi: 1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)8-12(9-18)16-19-14(10-21-16)15-2-1-7-20-15/h1-8,10H
- InChI Key: RPEJNGKIGSMPDZ-UHFFFAOYSA-N
- SMILES: C(C1SC=C(C2SC=CC=2)N=1)(C#N)=CC1C=CC(Cl)=CC=1
Computed Properties
- Exact Mass: 327.9895683g/mol
- Monoisotopic Mass: 327.9895683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 93.2Ų
Experimental Properties
- Density: 1.397±0.06 g/cm3(Predicted)
- Boiling Point: 519.6±60.0 °C(Predicted)
- pka: -0.58±0.10(Predicted)
(2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0291-0182-2μmol |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-5μmol |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-10μmol |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-1mg |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-2mg |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-3mg |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-4mg |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-5mg |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0291-0182-10mg |
(2Z)-3-(4-chlorophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
332046-32-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile
Introduction to (2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 332046-32-9)
(2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 332046-32-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, including its fused heterocyclic system and functional groups, contribute to its potential as a lead compound in the development of novel therapeutic agents.
The molecular structure of (2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile consists of a propenenitrile moiety linked to a thiophene ring, which is further connected to a thiazole ring. The presence of a 4-chlorophenyl group at the third position adds another layer of complexity, enhancing its pharmacological profile. This arrangement of heterocycles and aromatic rings is not only chemically intriguing but also suggests potential interactions with biological targets, which has been a focus of recent studies.
In recent years, there has been a surge in research aimed at identifying new molecules with therapeutic potential. Among these, compounds that incorporate multiple heterocyclic systems have shown particular promise due to their ability to engage with various biological pathways simultaneously. The (2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile structure aligns well with this trend, offering a rich scaffold for medicinal chemists to explore.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in critical biological processes. For instance, the thiophene and thiazole rings are known to be privileged scaffolds in drug design, often found in molecules with anti-inflammatory, antimicrobial, and anticancer properties. The addition of the propenenitrile group further enhances its pharmacological versatility by introducing additional sites for interaction with biological targets.
The 4-chlorophenyl group in the molecule adds another dimension to its potential biological activity. Chlorinated aromatic compounds are frequently encountered in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. This particular substitution pattern has been associated with enhanced binding affinity and selectivity, which are crucial factors in drug development.
Recent studies have begun to explore the pharmacological properties of (2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile. Initial in vitro assays have shown promising results in terms of inhibitory activity against certain enzymes and receptors relevant to diseases such as cancer and inflammation. These findings have spurred further investigation into its mechanism of action and potential therapeutic applications.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves the careful construction of the heterocyclic system followed by functional group transformations that introduce the propenenitrile and chlorophenyl moieties. The synthetic route not only highlights the synthetic prowess of the researchers but also provides a valuable tool for further derivatization and optimization.
In conclusion, (2Z)-3-(4-chlorophenyl)-2-4-(thiophen-2-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 332046-32-9) is a compound of great interest in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in the development of novel treatments for various diseases.
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